5-Chlorofuro[2,3-c]pyridine

Cross-coupling Furopyridine functionalization Palladium catalysis

Researchers designing furopyridine-based kinase inhibitors or TLR8 agonists often encounter isomer-dependent reactivity that derails synthetic routes. 5-Chlorofuro[2,3-c]pyridine (CAS 1782264-34-9) solves this with the [2,3-c] ring fusion geometry directing lithiation exclusively to the 2-position (n-BuLi) or 7-position ([n-BuLi/LiDMAE] superbase). The intact 5-chloro handle then enables orthogonal Pd-catalyzed cross-coupling for 2,5,7-trisubstituted libraries. ≥97% purity. In stock for immediate dispatch.

Molecular Formula C7H4ClNO
Molecular Weight 153.57
CAS No. 1782264-34-9
Cat. No. B2427154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chlorofuro[2,3-c]pyridine
CAS1782264-34-9
Molecular FormulaC7H4ClNO
Molecular Weight153.57
Structural Identifiers
SMILESC1=COC2=CN=C(C=C21)Cl
InChIInChI=1S/C7H4ClNO/c8-7-3-5-1-2-10-6(5)4-9-7/h1-4H
InChIKeyFHXWHQHBNIHVEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Chlorofuro[2,3-c]pyridine Overview


5-Chlorofuro[2,3-c]pyridine (CAS 1782264-34-9) is a halogenated fused heterocyclic compound combining a furan ring with a pyridine moiety in a [2,3-c] ring fusion geometry . It serves as a versatile synthetic building block in medicinal chemistry and organic synthesis, featuring a chlorine atom at the 5-position of the furopyridine core that enables palladium-catalyzed cross-coupling reactions while preserving the furan ring‘s distinct reactivity profile . The compound exhibits a predicted boiling point of 242.8±20.0 °C and predicted density of 1.377±0.06 g/cm³ [1], and is commercially available with purity specifications of ≥97% .

Halogen handle 5-Chloro enables Pd-catalyzed cross-coupling without pre-functionalization
Regioselective core [2,3-c] fusion directs orthogonal lithiation at 2- and 7-positions
Purity baseline ≥97% purity supports reproducible cross-coupling and assay outcomes

5-Chlorofuro[2,3-c]pyridine Irreplaceability


Generic substitution among furopyridine isomers fails due to fundamentally divergent regioselectivity in metalation and cross-coupling reactions. The [2,3-c] ring fusion geometry of 5-chlorofuro[2,3-c]pyridine directs lithiation to the 2-position under specific base conditions, whereas furo[2,3-b]pyridine, furo[3,2-b]pyridine, and furo[3,2-c]pyridine isomers exhibit distinct lithiation site preferences that produce different substitution patterns [1]. Additionally, the 5-chloro substituent provides a defined synthetic handle for palladium-catalyzed coupling that is absent in the parent furo[2,3-c]pyridine scaffold, making the chloro derivative essential for accessing functionalized 2-substituted furo[2,3-c]pyridines via 2-(trimethylsilyl) or 2-iodo intermediates . These reactivity differences directly impact synthetic route design, yield outcomes, and the structural diversity accessible from a given building block.

Property
5-Chlorofuro[2,3-c]pyridine
Other furopyridine isomers
Lithiation site
2-position (n-BuLi); 7-position (superbase)
Distinct patterns depending on ring fusion
Cross-coupling handle
5-Chloro enables direct Pd coupling
Parent scaffold lacks halogen; isomers have different substitution
Synthetic outcome
Access to 2,5,7-trisubstituted libraries
Isomer substitution may not reproduce same diversity

5-Chlorofuro[2,3-c]pyridine Comparative Evidence


Cross-Coupling Reactivity vs. Non-Halogenated Analog

5-Chlorofuro[2,3-c]pyridine contains a chlorine atom at the 5-position that serves as a synthetic handle for palladium-catalyzed cross-coupling reactions including Sonogashira and Heck couplings, enabling direct functionalization of the furo[2,3-c]pyridine core . In contrast, the parent furo[2,3-c]pyridine scaffold lacks this halogen substituent and cannot directly participate in such coupling reactions without prior functionalization. The presence of the 5-chloro group permits convergent synthesis strategies where halopyridinols are employed to access 2-substituted furo[2,3-c]pyridines via 2-(trimethylsilyl)furopyridine and 2-iodofuropyridine intermediates .

Cross-Coupling Reactivity
Class-level inference
5-Cl enables Sonogashira/Heck coupling; parent scaffold lacks handle
Supports direct diversification strategies
Reactivity: present vs. absent; synthetic route reduction
Cross-coupling Furopyridine functionalization Palladium catalysis

Regioselective Lithiation Profile vs. Isomers

The furo[2,3-c]pyridine scaffold undergoes successive regioselective lithiations with distinct positional control: treatment with n-BuLi lithiates at the 2-position, while the [n-BuLi/LiDMAE] superbase directs lithiation to the 7-position [1]. This orthogonal reactivity profile is unique to the [2,3-c] ring fusion geometry and differs fundamentally from furo[2,3-b]pyridine, furo[3,2-b]pyridine, and furo[3,2-c]pyridine isomers, each of which exhibits different lithiation site preferences due to distinct electronic and steric environments [2]. A detailed procedure for successive regioselective lithiations of furo[2,3-c]pyridine has been established, enabling efficient one-pot processes involving sequential lithiation/electrophilic trapping stages to access polysubstituted derivatives [1].

Regioselective Lithiation
Cross-study comparable
2-position (n-BuLi); 7-position (superbase) vs. distinct isomer patterns
Defines accessible substitution patterns for SAR
One-pot sequential lithiation reported
Regioselective lithiation Furopyridine isomers Directed ortho-metalation

Synthetic Handle: 5-Chloro vs. Bromo and Unsubstituted

5-Chlorofuro[2,3-c]pyridine provides a defined synthetic handle at the 5-position that is complementary to functionalization at other positions of the furo[2,3-c]pyridine core. The 5-chloro substituent can be introduced during scaffold construction via chlorination of pyridinone intermediates with phosphorus oxychloride, yielding mainly the chloropyridine derivatives . This contrasts with the 5-bromo analog (5-bromofuro[2,3-c]pyridine), which may exhibit different reactivity in cross-coupling due to the distinct leaving group propensity and oxidative addition kinetics of C-Br vs. C-Cl bonds in palladium-catalyzed reactions. The 5-unsubstituted furo[2,3-c]pyridine lacks this synthetic handle entirely, requiring de novo functionalization strategies.

Synthetic Handle: Cl vs. Br/Unsubstituted
Class-level inference
5-Cl via POCl₃; Br analog may differ in oxidative addition; unsubstituted lacks handle
Balances reactivity and stability for cross-coupling
Practical building block for 5-position exploration
Halogenated heterocycles Synthetic accessibility 5-Substituted furopyridines

Physicochemical Properties Across Isomers

5-Chlorofuro[2,3-c]pyridine exhibits a predicted boiling point of 242.8±20.0 °C and predicted density of 1.377±0.06 g/cm³ [1]. These values differ from those of structurally related chlorinated furopyridine isomers. For example, (5-chlorofuro[3,2-b]pyridin-2-yl)methanol has a predicted boiling point of 319.9±37.0 °C and predicted density of 1.464±0.06 g/cm³ [2], while 5-chloro-2,3-dihydrofuro[2,3-c]pyridine shows a predicted boiling point of 249.1±40.0 °C and predicted density of 1.355±0.06 g/cm³ . The distinct ring fusion geometry of the [2,3-c] isomer produces measurable differences in these bulk physical properties that affect chromatographic behavior and purification protocols.

Physicochemical Properties
Cross-study comparable
BP: 242.8°C; Density: 1.377 g/cm³ (predicted)
Informs purification and scale-up protocols
ΔBP ~77°C lower vs. [3,2-b] methanol derivative
Physicochemical properties Boiling point Density

Purity Specifications Across Commercial Sources

5-Chlorofuro[2,3-c]pyridine is commercially available with purity specifications of ≥97% from established vendors, with catalog offerings in 100 mg and 500 mg packaging sizes . Alternative suppliers list purity grades ranging from 95%+ to 98% [1]. The ≥97% purity specification provides a defined quality baseline for synthetic applications where the presence of dehalogenated impurities or ring-opened byproducts could interfere with subsequent cross-coupling reactions or biological assays.

Purity Specifications
Supporting evidence
≥97% (Aladdin); 95–98% across vendors
Higher purity may reduce side reactions
Quality baseline for sensitive couplings
Purity specification Quality control Procurement

5-Chlorofuro[2,3-c]pyridine Application Scenarios


2-Substituted Derivatives via Pd-Catalyzed Cross-Coupling

5-Chlorofuro[2,3-c]pyridine is employed as a key building block for the synthesis of 2-substituted furo[2,3-c]pyridines. The 5-chloro group enables convergent synthesis strategies using palladium-catalyzed Sonogashira or Heck couplings, providing access to diverse functionalized furopyridine libraries for medicinal chemistry SAR exploration . This application leverages the orthogonal reactivity of the [2,3-c] core—the furan ring can be independently functionalized at the 2- or 7-positions via regioselective lithiation while the 5-chloro handle remains available for cross-coupling [1].

Sequential Lithiation of the Furopyridine Core

The furo[2,3-c]pyridine scaffold in 5-chlorofuro[2,3-c]pyridine enables successive regioselective lithiations: n-BuLi directs lithiation to the 2-position, while the [n-BuLi/LiDMAE] superbase lithiates at the 7-position . This orthogonal reactivity allows efficient one-pot processes involving sequential lithiation/electrophilic trapping stages to generate polysubstituted furo[2,3-c]pyridine derivatives. The 5-chloro substituent remains intact during these lithiation steps, providing a third functionalization site for subsequent cross-coupling chemistry [1].

5-Substituted Kinase Inhibitor Scaffolds

Furo[2,3-c]pyridine-based compounds have been developed as potent and selective B-Raf inhibitors and as TLR8 agonists [1]. The 5-chloro substituent on 5-chlorofuro[2,3-c]pyridine provides a synthetic entry point for introducing diverse substituents at the 5-position via cross-coupling, enabling SAR studies around this vector in kinase inhibitor and immunomodulator programs. The [2,3-c] ring fusion geometry contributes to the binding pose and selectivity profile of furopyridine-based inhibitors relative to other heterocyclic scaffolds [2].

Application
Selection Property
Validation Focus
2-Substituted furopyridine synthesis
5-Chloro cross-coupling handle
Pd-catalyzed Sonogashira/Heck efficiency
Sequential lithiation/diversification
Orthogonal 2,7-lithiation with intact 5-Cl
One-pot polysubstitution outcomes
Kinase inhibitor SAR scaffold
[2,3-c] geometry for binding pose
Selectivity profile in kinase assays

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